(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

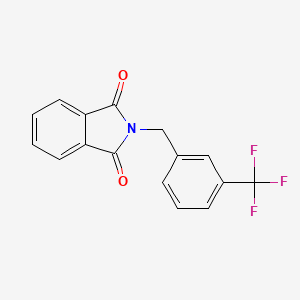

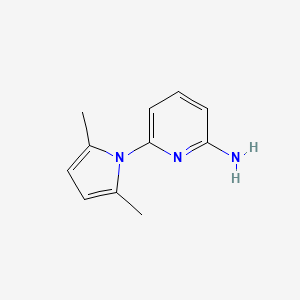

The compound “(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone” is a complex organic molecule. It likely contains two phenyl rings (aromatic six-carbon rings), each with methoxy groups (CH3O-) attached at the 2nd and 4th positions on one ring, and at the 3rd position on the other ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2,4-dimethoxy phenyl chalcones, have been synthesized by Crossed-Aldol condensation of 2,4-dimethoxy phenyl and various substituted benzaldehydes .

Zukünftige Richtungen

While specific future directions for this compound are not directly available, research into similar compounds, such as stilbazolium derivatives, has focused on their potential for various applications in frequency conversion, electro-optic switching for high-speed information processing, second harmonic devices, optical data storage, optical switching, telecommunications, and more .

Wirkmechanismus

Target of Action

The primary target of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone is the α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are potential therapeutic targets that are widely expressed in both neuronal and non-neuronal tissues, where they are implicated in a variety of functions .

Mode of Action

The compound acts as an allosteric potentiator for α7 nAChRs . It specifically inhibits α7 nAChR-mediated increases in Ca2+ in cells . This interaction with its targets results in changes in cellular calcium levels, which can have various downstream effects .

Biochemical Pathways

The interaction of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone with α7 nAChRs affects the calcium signaling pathway . This can influence various downstream effects, including neurotransmitter release and cellular excitability .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The inhibition of α7 nAChR-mediated increases in Ca2+ by (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone can result in changes in cellular function . For example, it can affect neurotransmitter release, which can have various effects on cellular communication and overall brain function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Eigenschaften

IUPAC Name |

(2,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)16(17)14-8-7-13(19-2)10-15(14)20-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJLJJQNKDWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)

![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)

![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)